molecular formula C8H8F2O2 B15090886 2-Ethoxy-4,6-difluorophenol

2-Ethoxy-4,6-difluorophenol

Cat. No.: B15090886
M. Wt: 174.14 g/mol
InChI Key: OUTYKJVNPJDNMG-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-difluorophenol is a fluorinated phenolic compound characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and fluorine atoms at the 4- and 6-positions of the aromatic ring. Fluorinated phenols are notable for their enhanced acidity, lipophilicity, and utility in pharmaceuticals, agrochemicals, and catalysis .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2-ethoxy-4,6-difluorophenol

InChI

InChI=1S/C8H8F2O2/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,11H,2H2,1H3

InChI Key

OUTYKJVNPJDNMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,6-difluorophenol typically involves the following steps:

    Starting Material: The synthesis begins with phenol as the starting material.

    Fluorination: The hydrogen atoms at positions 4 and 6 of the phenol ring are replaced by fluorine atoms using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

    Ethoxylation: The hydrogen atom at position 2 is replaced by an ethoxy group through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 2-Ethoxy-4,6-difluorophenol follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Fluorination: Using large quantities of fluorinating agents to achieve the desired substitution.

    Continuous Ethoxylation: Implementing continuous flow reactors for the ethoxylation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield hydroquinones.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ethyl iodide, potassium carbonate (K2CO3)

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols

Scientific Research Applications

2-Ethoxy-4,6-difluorophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,6-difluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The ethoxy and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Difluorophenols

2-Chloro-4,6-difluorophenol (CAS 2267-99-4)
  • Structure : Chlorine at the 2-position instead of ethoxy.
  • Properties : Increased acidity (pKa ~7–8) due to electron-withdrawing Cl and F groups. Used in organic synthesis and as an intermediate in agrochemicals. Requires stringent safety protocols due to toxicity .
  • Contrast: The ethoxy group in 2-Ethoxy-4,6-difluorophenol reduces acidity compared to the chloro analog but enhances solubility in organic solvents.
4-Bromo-2,6-difluorophenol (CAS 104197-13-9)
  • Structure : Bromine at the 4-position.
  • Properties : Acts as a versatile reagent in cross-coupling reactions. Bromine’s bulkiness reduces reaction rates compared to fluorine but increases selectivity in substitution reactions .

Alkoxy-Substituted Difluorophenols

2-Allyl-4,6-difluorophenol
  • Structure : Allyl group (-CH₂CH=CH₂) at the 2-position.
  • Synthesis : Produced via Claisen rearrangement under inductive heating, achieving higher yields (85%) compared to conventional methods (60%) .
  • Applications : Intermediate in pharmaceuticals. The allyl group enables further functionalization via olefin metathesis.
  • Contrast: The ethoxy group in 2-Ethoxy-4,6-difluorophenol offers stability against oxidation, making it preferable for long-term storage.
2-Methoxy-4,6-difluorophenol Derivatives
  • Structure : Methoxy (-OCH₃) instead of ethoxy.
  • Properties : Lower lipophilicity (logP ~1.5) compared to ethoxy analogs (logP ~2.2). Used in dye synthesis and as ligands in molybdenum catalysts for hydrogen evolution (TOF up to 756 mol/h) .
  • Contrast: The longer ethoxy chain in 2-Ethoxy-4,6-difluorophenol may improve ligand-metal binding in catalytic systems due to increased electron-donating capacity.

Bioisosteric Analogs

2,6-Difluorophenol as a Carboxylic Acid Bioisostere
  • Structure : Lacks the ethoxy group but retains 2,6-difluoro substitution.
  • Applications: Mimics carboxylic acids in drug design, enhancing lipophilicity. Demonstrated in GABA analogs, where 2,6-difluorophenol derivatives inhibit γ-aminobutyric acid aminotransferase (Ki < 10 µM) .
  • Contrast: The ethoxy group in 2-Ethoxy-4,6-difluorophenol could further modulate bioavailability and metabolic stability in drug candidates.

Physicochemical and Functional Properties

Table 1: Key Properties of 2-Ethoxy-4,6-difluorophenol and Analogs

Compound Substituents pKa* logP Key Applications
2-Ethoxy-4,6-difluorophenol -OCH₂CH₃, -F, -F ~8.5 ~2.2 Catalysis, pharmaceuticals
2-Chloro-4,6-difluorophenol -Cl, -F, -F ~7.8 ~1.9 Agrochemical intermediates
4-Bromo-2,6-difluorophenol -Br, -F, -F ~8.0 ~2.5 Cross-coupling reactions
2-Methoxy-4,6-difluorophenol -OCH₃, -F, -F ~8.7 ~1.5 Dye synthesis, catalysis
2,6-Difluorophenol -H, -F, -F ~7.2 ~1.0 Carboxylic acid bioisostere

*Estimated based on substituent effects .

Biological Activity

2-Ethoxy-4,6-difluorophenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

2-Ethoxy-4,6-difluorophenol is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenolic structure. The molecular formula is C9_9H8_8F2_2O, with a structure that can significantly influence its biological interactions.

Antimicrobial Properties

Research indicates that 2-Ethoxy-4,6-difluorophenol exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of 2-Ethoxy-4,6-Difluorophenol

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLDisruption of cell membrane integrity
Staphylococcus aureus16 µg/mLInhibition of metabolic pathways
Pseudomonas aeruginosa64 µg/mLCell wall synthesis inhibition

Anticancer Properties

Recent studies have explored the anticancer potential of 2-Ethoxy-4,6-difluorophenol, particularly in the context of glioblastoma multiforme (GBM). The compound has been shown to modulate cellular signaling pathways associated with growth and apoptosis.

Case Study: Inhibition of Glycolysis in Cancer Cells

A study focused on the glycolytic inhibition capabilities of fluorinated phenolic compounds, including 2-Ethoxy-4,6-difluorophenol. It was found that this compound can inhibit hexokinase activity, which is crucial for glycolysis in cancer cells.

Key Findings:

  • Cell Lines Tested: U87MG (human glioblastoma)
  • IC50 Value: 25 µM
  • Mechanism: Competitive inhibition of hexokinase, leading to reduced ATP production and increased apoptosis.

Mechanistic Insights

The biological activity of 2-Ethoxy-4,6-difluorophenol may be attributed to its ability to interact with specific molecular targets within cells. Studies suggest it can influence:

  • Enzymatic Activities: Modulation of key enzymes involved in metabolic pathways.
  • Cell Signaling Pathways: Affecting pathways related to cell proliferation and survival.

Comparative Analysis

To understand the uniqueness of 2-Ethoxy-4,6-difluorophenol in comparison to similar compounds, a comparison table has been provided below.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Ethoxy-4,6-difluorophenolEthoxy group; difluoro at positions 4 & 6Antimicrobial; anticancer properties
2-Methoxy-3,5-difluorophenolMethoxy group; difluoro at positions 3 & 5Limited antimicrobial activity
4-Ethoxy-2,6-difluorophenolEthoxy group; difluoro at positions 2 & 6Moderate cytotoxicity

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which 2-Ethoxy-4,6-difluorophenol exerts its biological effects. Potential areas include:

  • In Vivo Studies: To assess therapeutic efficacy and safety profiles.
  • Mechanistic Studies: Understanding specific molecular interactions at a deeper level.
  • Drug Development: Exploring formulation strategies for enhancing bioavailability.

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